Xylotubercidin

Description

Historical Context of Nucleoside Analogue Therapeutic Development

The discovery and development of nucleoside and nucleotide analogues trace back to the 1980s, driven by the urgent need for treatments for conditions like the acquired immunodeficiency syndrome (AIDS) wikipedia.org. Naturally occurring nucleosides serve as fundamental building blocks for nucleic acid synthesis and are involved in numerous crucial biological processes, making them unique starting points for drug design nih.gov. Early efforts in this field focused on modifying the backbone, heterocyclic bases, and sugar components of nucleosides and oligonucleotides to achieve desired drug-like properties researchgate.netrsc.org.

A significant breakthrough came with the approval of zidovudine (B1683550) (AZT) in 1987, the first nucleoside reverse-transcriptase inhibitor (NRTI) for HIV treatment, marking a pivotal moment in the history of nucleoside analogue therapeutics wikipedia.org. This success spurred further research, leading to the development of over 30 nucleoside/nucleotide analogues currently approved for treating viral infections, cancers, parasitic diseases, and bacterial and fungal infections nih.gov. The ongoing challenge in this area includes overcoming drug resistance and developing broad-spectrum antiviral agents, particularly highlighted by recent viral outbreaks wikipedia.orgencyclopedia.pub.

The Pyrrolo[2,3-d]pyrimidine Nucleoside Family: Key Members and Therapeutic Relevance (e.g., Tubercidin (B1682034), Toyocamycin, Sangivamycin)

The pyrrolo[2,3-d]pyrimidine nucleoside family comprises purine (B94841) nucleoside analogues in which the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom umich.edu. This structural modification often leads to compounds with significant antineoplastic, antimicrobial, and antiparasitic activities umich.edu. Key members of this family, often derived from natural sources, include Tubercidin, Toyocamycin, and Sangivamycin.

Tubercidin (CID 6245) : This N-glycosylpyrrolopyrimidine is produced in the culture broth of Streptomyces tubericidus. It functions as an antineoplastic agent, a bacterial metabolite, and an antimetabolite. Tubercidin is a ribonucleoside antibiotic that can substitute for adenosine (B11128) in biological systems, and its incorporation into DNA and RNA has an inhibitory effect on nucleic acid metabolism nih.govlabsolu.ca.

Toyocamycin (CID 11824) : Isolated from Streptomyces toyocaensis, Toyocamycin is an N-glycosylpyrrolopyrimidine where a cyano group replaces the hydrogen at position 5 of the pyrrolopyrimidine moiety of tubercidin nih.govwikipedia.org. It exhibits diverse biological activities, including anticancer, antifungal, and antiviral properties, and acts as an antimetabolite and an apoptosis inducer nih.govwikipedia.org.

Sangivamycin (CID 14978) : Originally isolated from Streptomyces rimosus, Sangivamycin is a nucleoside analogue with antibiotic, antiviral, and anti-cancer properties wikipedia.orgcenmed.com. It is known to act as an inhibitor of protein kinase C and has been investigated for various medical applications wikipedia.orgcenmed.com.

These naturally occurring pyrrolo[2,3-d]pyrimidine nucleosides have served as foundational structures for the synthesis of numerous derivatives aimed at improving therapeutic efficacy and selectivity researchgate.netresearchgate.net.

Conceptual Basis for Xylosyl Moiety Introduction in Nucleoside Design

The modification of the sugar moiety of nucleosides is a well-established strategy in nucleoside analogue design to influence their biological activity, bioavailability, and selectivity. The introduction of a xylosyl moiety, replacing the naturally occurring ribosyl sugar, has been explored to create novel compounds with distinct pharmacological profiles. This modification can alter the compound's recognition by cellular enzymes, such as kinases and polymerases, and its interaction with nucleic acids, potentially leading to improved therapeutic indexes.

Xylotubercidin, the xylosyl analogue of Tubercidin, exemplifies this design principle. It is a synthetic derivative of the pyrrolo[2,3-d]pyrimidine nucleoside Tubercidin, in which the ribose sugar is replaced by xylose nih.govresearchgate.nettandfonline.com. Research findings have demonstrated this compound's significant potential as an antiviral agent. Of a series of newly synthesized derivatives of tubercidin, toyocamycin, and sangivamycin, this compound exhibited the greatest potency and selectivity against herpes simplex virus type 2 (HSV-2) in in vitro studies nih.govresearchgate.net.

Further detailed research findings indicated the efficacy of this compound in various HSV-2 animal model infections. When applied topically or administered systemically at dosage regimens not toxic for the host, this compound effectively suppressed the development of herpetic skin lesions and reduced the associated paralysis and mortality in hairless mice inoculated intracutaneously with HSV-2 nih.gov. In mice infected intraperitoneally with HSV-2, this compound achieved a significant reduction in mortality rate, even when a comparative antiviral drug like acyclovir (B1169) showed no protection under similar conditions nih.govresearchgate.net. These findings highlight that this compound possesses considerable potential for both topical and systemic treatment of HSV-2 infections, underscoring the conceptual basis for introducing xylosyl moieties in nucleoside design to achieve potent and selective antiviral effects nih.govresearchgate.net.

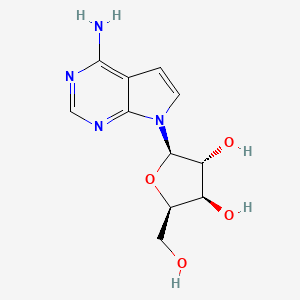

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7+,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZZVAMISRMYHH-FBSDJGSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64526-29-0 | |

| Record name | Xylotubercidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064526290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Discovery, Synthesis, and Structural Characterization of Xylotubercidin

Genesis of Xylotubercidin within Nucleoside Synthesis Programs

The genesis of this compound is rooted in extensive nucleoside synthesis programs focused on creating novel nucleoside analogues for various applications, including antiviral and anticancer agents. These programs often involve the systematic modification of natural nucleosides to explore their structure-activity relationships. Research in this field includes the functionalization of nucleoside side chains and the construction of complex molecular architectures, as exemplified by studies on the functionalization of 2'-deoxyuridine (B118206) side chains for polymeric networks seela.net. The synthesis of this compound itself has been reported as part of such derivatization efforts iiim.res.in.

Chemical Synthesis Methodologies for this compound Derivatization

The chemical synthesis of this compound and its derivatives typically involves strategies for both the glycosylation of the nucleobase and the subsequent modification or functionalization of the pyrrolo[2,3-d]pyrimidine nucleobase.

Glycosylation is a critical step in forming the nucleoside structure, involving the attachment of the sugar moiety to the nucleobase. For nucleosides related to this compound, various glycosylation protocols have been employed, often aiming for specific stereochemical outcomes, such as the β-D-configuration. A modified Vorbruggen procedure has been utilized for the synthesis of related 7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine derivatives, achieving yields of up to 65% researchgate.net. Other prominent glycosylation strategies include nucleobase-anion glycosylation and the Silyl-Hilbert-Johnson reaction, which are compared for their efficiency in preparing 7-deazapurine ribonucleosides seela.net. Nucleobase-anion glycosylation has been found to be regioselective for the pyrrole (B145914) nitrogen and stereoselective for β-nucleoside formation in the synthesis of 7-deazapurine 2'-deoxyribonucleosides researchgate.net. These methods are crucial for establishing the correct xylosyl configuration in this compound.

Key glycosylation methods and their characteristics are summarized in the table below:

| Glycosylation Method | Key Features | Relevant Yields/Outcomes | Citations |

| Modified Vorbruggen Procedure | Used for attaching sugar moiety to nucleobase. | 65% yield for related ribofuranosyl derivatives. | researchgate.net |

| Nucleobase-Anion Glycosylation | Regioselective for pyrrole nitrogen; stereoselective for β-nucleoside formation. | Achieved high yields (73-75%) for protected β-D-ribonucleosides. | researchgate.net, seela.net |

| Silyl-Hilbert-Johnson Reaction | Alternative glycosylation protocol. | Compared with nucleobase-anion glycosylation for 7-deazapurine ribonucleosides. | seela.net |

The pyrrolo[2,3-d]pyrimidine nucleobase, characteristic of tubercidin (B1682034) and its analogues, offers several sites for chemical modification and functionalization, allowing the introduction of diverse functionalities. A broad range of reporter groups can be introduced through reactions such as the Sonogashira cross-coupling and the copper(I)-catalyzed Huisgen-Meldal-Sharpless "click" reaction researchgate.netseela.netresearchgate.net. For instance, alkynyl or aminoalkynyl groups can be introduced at the 7-position of 7-deazapurine ribonucleosides via Pd-catalyzed Sonogashira cross-coupling seela.net.

Other modification strategies include:

Electrophilic fluorination : Applied to 4-chloropyrrolo[2,3-d]pyrimidine, yielding 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine, which can then be used in subsequent nucleoside synthesis researchgate.net.

C-H phosphonation : The Mn(OAc)3-promoted C-H phosphonation of 7-deazapurines (pyrrolo[2,3-d]pyrimidines) at position 8 leads to new deazapurine-8-phosphonate derivatives researchgate.net.

The derivatization of this compound itself, including 8-substituted derivatives (methyl-, amino-, bromo-, iodo), has also been a subject of synthetic efforts iiim.res.in.

Advanced Spectroscopic and Stereochemical Analysis Techniques

The precise structural and stereochemical characterization of this compound and its analogues relies on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for elucidating the connectivity and three-dimensional arrangement of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are extensively used.

1D NMR (¹H NMR, ¹³C NMR, ¹⁹F NMR) : Provides fundamental information on chemical shifts, coupling patterns, and the presence of specific nuclei researchgate.netnih.govfrontiersin.org.

2D NMR (COSY, NOESY, ROESY, HMBC) :

Correlation Spectroscopy (COSY) : Essential for elucidating proton-proton correlations and deducing stereochemical relationships through-bond longdom.org.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) : Complement COSY by providing information based on spatial proximity, crucial for confirming absolute stereochemistry and conformational insights longdom.org.

Heteronuclear Multiple Bond Correlation (HMBC) : Useful for establishing correlations between protons and carbons over multiple bonds, aiding in complex structural elucidation frontiersin.org.

Advanced NMR techniques like three-dimensional NMR spectroscopy and ultrahigh-field NMR offer enhanced resolution and sensitivity for complex structures longdom.org.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) are increasingly important for determining the absolute configuration and stereochemistry of chiral molecules like nucleosides wiley.com.

Other Spectroscopic and Analytical Methods:

Fourier Transform Infrared (FTIR) Spectroscopy : Used for identifying functional groups present in the molecule nih.govmdpi.com.

UV-Vis Spectroscopy : Provides information on the electronic transitions within the nucleobase, useful for purity assessment and concentration determination nih.govmdpi.com.

Mass Spectrometry (MS) : Essential for determining the molecular weight and fragmentation patterns, confirming the compound's identity and purity mdpi.com.

Elemental Analysis : Provides empirical formula confirmation nih.gov.

These techniques, often used in combination, enable a thorough understanding of this compound's chemical architecture, including its stereochemistry and conformational preferences.

Antiviral Efficacy and Biological Activity Spectrum of Xylotubercidin

In Vitro Antiviral Efficacy Profiling

Xylotubercidin has been profiled for its ability to inhibit viral replication in cellular models, with a focus on its potency, selectivity, and spectrum of activity against various viruses.

Potency and Selectivity against Herpes Simplex Virus Type 2 (HSV-2)

In in vitro studies, this compound demonstrated significant potency and selectivity against Herpes Simplex Virus Type 2 (HSV-2) novocib.com. Among a series of newly synthesized derivatives of pyrrolo[2,3-d]pyrimidine nucleosides, including analogs of tubercidin (B1682034), toyocamycin, and sangivamycin, this compound exhibited the highest potency and selectivity against HSV-2 novocib.com. While the specific numerical values for 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI = CC50/EC50) were not explicitly provided in the readily available summaries of the cited literature, the qualitative assessment highlights its promising antiviral profile against HSV-2 in laboratory settings novocib.com.

Comparative Antiviral Performance against Reference Compounds (e.g., Acyclovir)

Comparative studies in animal models have provided insights into this compound's performance relative to established antiviral agents like acyclovir (B1169). In hairless mice inoculated intracutaneously with HSV-2, this compound was effective in suppressing the development of herpetic skin lesions, paralysis, and associated mortality novocib.com. This efficacy was observed when this compound was applied topically at concentrations of 0.25%, 0.5%, or 1% in dimethyl sulfoxide (B87167), or when administered systemically (intraperitoneally) at 12.5 or 25 mg/kg per day novocib.com. In contrast, acyclovir was effective in this specific model only when applied topically at higher concentrations of 5% or 10% in dimethyl sulfoxide novocib.com.

Furthermore, in a model of intraperitoneal HSV-2 infection in mice, this compound, administered intraperitoneally over a dosage range of 10 to 50 mg/kg per day, achieved a significant reduction in the mortality rate novocib.com. Under the same experimental conditions, acyclovir, even at doses up to 250 mg/kg per day, did not offer any protection novocib.com. These findings suggest a superior in vivo antiviral performance of this compound compared to acyclovir in certain HSV-2 infection models and routes of administration. novocib.com

Table 1: Comparative Antiviral Performance of this compound vs. Acyclovir against HSV-2 in Murine Models

| Compound | Administration Route | Dosage Regimen | Observed Efficacy against HSV-2 Lesions/Mortality novocib.com |

| This compound | Topical (DMSO) | 0.25%, 0.5%, or 1% | Suppressed development of herpetic skin lesions, paralysis, and mortality. novocib.com |

| This compound | Systemic (IP) | 12.5 or 25 mg/kg per day | Suppressed development of herpetic skin lesions, paralysis, and mortality. novocib.com |

| This compound | Systemic (IP) | 10 to 50 mg/kg per day | Significant reduction in mortality rate against intraperitoneal HSV-2 infection. novocib.com |

| Acyclovir | Topical (DMSO) | 5% or 10% | Effective only at these higher topical concentrations. novocib.com |

| Acyclovir | Systemic (IP) | Up to 250 mg/kg per day | Did not offer any protection against intraperitoneal HSV-2 infection. novocib.com |

Evaluation of this compound against Diverse Viral Pathogens

This compound has been evaluated for its activity against a broader range of viral pathogens, indicating its broad-spectrum antiviral properties against both RNA and DNA viruses nih.gov.

Other Herpesviruses (e.g., HSV-1): Studies have indicated that this compound, along with other sugar-modified pyrrolopyrimidines, demonstrated antiviral selectivity against both Herpes Simplex Virus Type 1 (HSV-1) and HSV-2 in both in vitro and in vivo settings frontiersin.org. Specific quantitative data (EC50, CC50, SI) for HSV-1 were not available in the provided search results.

Respiratory Syncytial Virus (RSV): While this compound was among compounds considered for its broad-spectrum antiviral properties, investigations against Respiratory Syncytial Virus (RSV) showed that it was either too cytotoxic to determine its effective dose (ED50) or did not exhibit selective antiviral activity at non-toxic concentrations. This suggests that this compound's efficacy against RSV is limited by its cellular toxicity or lack of specific anti-RSV action at safe concentrations.

Vaccinia Virus (VV) and Vesicular Stomatitis Virus (VSV): this compound has been evaluated for its activity against Vaccinia Virus (VV) and Vesicular Stomatitis Virus (VSV) nih.gov. It is noted as having broad-spectrum antiviral activities, similar to its parent compound tubercidin and other analogs like sangivamycin, against these viruses nih.gov. However, specific numerical data regarding its potency (EC50) and selectivity (SI) against VV and VSV were not found in the provided information.

Cellular Pharmacodynamic Assessments in Antiviral Models

Understanding the cellular pharmacodynamics of this compound involves assessing its impact on host cell viability and how its activity is influenced by cellular metabolic pathways.

Analysis of Host Cell Viability and Selective Antiviral Index

The selective antiviral index (SI) is a critical parameter that quantifies the ratio of a compound's cytotoxicity to its antiviral efficacy (SI = CC50/EC50), indicating the therapeutic window. A higher SI value suggests a greater margin of safety for antiviral activity. In the context of HSV-2, this compound demonstrated efficacy at dosage regimens that were "not toxic for the host," implying a favorable selective index in in vivo models novocib.com. However, specific numerical values for its 50% cytotoxic concentration (CC50) and consequently, its selective index (SI), were not detailed in the available summaries for HSV-2 or other viruses. For Respiratory Syncytial Virus (RSV), it was reported that this compound was either too cytotoxic to properly assess its antiviral efficacy or lacked selectivity at concentrations that were not toxic to host cells. This suggests a less favorable cellular pharmacodynamic profile for RSV compared to its activity against HSV-2.

Differential Activity in Cell Lines with Altered Nucleoside Metabolism

This compound is a xylosyl analog of tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside novocib.com. Tubercidin itself is known to be a purine (B94841) ribonucleoside that can substitute for adenosine (B11128) in biological systems, and its incorporation into nucleic acids can inhibit their metabolism. This structural and metabolic relationship is significant because certain 7-deazapurine nucleosides, the class to which tubercidin and its analogs belong, are recognized as potent inhibitors of adenosine kinases. Adenosine kinase (ADK) is a crucial enzyme involved in the phosphorylation of adenosine to adenosine monophosphate (AMP), playing a vital role in maintaining cellular energy homeostasis and transmethylation pathways.

Adenosine kinase deficiency (ADK deficiency) is a rare inherited metabolic disorder that disrupts the balance of adenosine and methionine metabolism, leading to the accumulation of adenosine and other metabolites. While direct experimental data on this compound's differential activity in cell lines with altered nucleoside metabolism, specifically adenosine kinase deficiency, were not found in the provided search results, its classification as a 7-deazapurine nucleoside and its structural similarity to adenosine suggest a potential interaction with these metabolic pathways. This implies that the antiviral activity and cellular effects of this compound could theoretically be influenced by the host cell's nucleoside metabolism, particularly by the activity of adenosine kinase.

Molecular Mechanism of Action Elucidation

Intracellular Phosphorylation and Metabolic Activation Pathways

Like many nucleoside analogs, Xylotubercidin must undergo intracellular metabolic activation to exert its biological effects. This process is initiated by phosphorylation, converting the prodrug into its active nucleotide forms. The primary enzyme responsible for the initial phosphorylation step is believed to be adenosine (B11128) kinase. asm.org This kinase converts this compound into this compound-5'-monophosphate.

Subsequent phosphorylation events, catalyzed by other cellular kinases, lead to the formation of the corresponding diphosphate (B83284) and triphosphate derivatives. It is the triphosphate form, this compound-5'-triphosphate, that is the principal active metabolite responsible for interacting with nucleic acid polymerases. The efficiency of this phosphorylation cascade within the target cell is a critical determinant of the compound's potency. Many 7-deazaadenosine derivatives, the class to which this compound belongs, are known to be potent substrates for adenosine kinases. researchgate.net The metabolic activation pathway is a crucial prerequisite for the compound's ability to interfere with macromolecular synthesis. nih.gov

Identification and Characterization of Molecular Targets

This compound's mechanism is not limited to a single target; instead, it interacts with several key enzymes, disrupting viral replication and cellular homeostasis.

The active triphosphate metabolite of this compound is a structural analog of adenosine triphosphate (ATP) and can serve as a substrate for viral nucleic acid polymerases. Viral polymerases, such as RNA-dependent RNA polymerase (RdRp) in many RNA viruses, are essential for replicating the viral genome. nih.govotavachemicals.comwikipedia.org These enzymes catalyze the synthesis of new viral RNA from an RNA template. nih.gov The mechanism of action for many nucleoside analogs involves the triphosphate form being incorporated into the growing viral nucleic acid chain. This can lead to chain termination, as the analog may lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, or it can act as a competitive inhibitor of the natural nucleotide, thereby halting viral genome replication. While direct studies detailing this compound's interaction with specific viral polymerases are specific to the virus, its structural similarity to adenosine suggests it functions via this established mechanism for nucleoside analogs. uoanbar.edu.iq

This compound also derives significant activity from inhibiting host cell enzymes that viruses co-opt for their replication.

S-Adenosylhomocysteine (SAH) Hydrolase: This enzyme is a key regulator of cellular methylation reactions. mdpi.com It catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. rcsb.org SAH is a potent inhibitor of methyltransferases, enzymes that add methyl groups to DNA, RNA, proteins, and lipids. nih.govmdpi.com By inhibiting SAH hydrolase, this compound causes an intracellular accumulation of SAH. nih.gov This buildup, in turn, inhibits essential methylation reactions, including the methylation of the 5' cap of viral mRNA, which is critical for its stability and translation, thereby exerting a powerful antiviral effect. nih.gov this compound is assumed to be a targeted inhibitor of S-adenosylhomocysteine hydrolase. asm.org

Adenosine Kinase: While adenosine kinase is required for the initial activation of this compound, some of its analogs, such as 5-Iodotubercidin, are potent inhibitors of this enzyme (IC50 = 26 nM). rndsystems.comtocris.com Inhibition of adenosine kinase can lead to an increase in endogenous adenosine levels, which can then modulate various physiological processes through adenosine receptors. nih.gov This dual interaction—activation by and potential inhibition of the same enzyme—suggests a complex, possibly feedback-regulated, mechanism of action. Many 7-deazaadenosine derivatives are known to be potent inhibitors of adenosine kinases. researchgate.net

| Enzyme Target | Mechanism of Inhibition | Consequence of Inhibition | Supporting Evidence |

|---|---|---|---|

| S-Adenosylhomocysteine (SAH) Hydrolase | Inhibits hydrolysis of SAH | Intracellular accumulation of SAH, leading to feedback inhibition of crucial transmethylation reactions required for viral replication. | Assumed target for this compound asm.org; Inhibition of methylation is a key antiviral strategy. nih.gov |

| Adenosine Kinase | Inhibition by some analogs (e.g., 5-Iodotubercidin) | Required for initial phosphorylation (activation) of this compound asm.orgresearchgate.net; inhibition can increase endogenous adenosine levels. nih.gov | Potent inhibition by related compounds. rndsystems.comtocris.com |

By modulating the levels of key metabolites like SAH and adenosine, this compound can indirectly perturb a variety of cellular signaling pathways. nih.gov Dysregulation of signaling pathways is a hallmark of many diseases. longdom.org

Methylation-Dependent Pathways: The inhibition of SAH hydrolase and subsequent disruption of methylation can alter gene expression epigenetically, affecting pathways that control cell growth, differentiation, and apoptosis. nih.govnih.gov

Adenosine-Mediated Signaling: Increased extracellular adenosine resulting from adenosine kinase inhibition can activate adenosine receptors, which are G protein-coupled receptors that influence pathways like the MAPK and PI3K/Akt signaling cascades. nih.govlongdom.org These pathways are central to regulating cell proliferation, survival, and metabolism. nih.govmdpi.com

Macromolecular Synthesis: The incorporation of this compound triphosphate into nascent DNA or RNA chains can induce DNA damage and inhibit protein synthesis, contributing to its cytostatic effects. researchgate.netresearchgate.net Some related 7-deazapurine nucleosides have been shown to be incorporated into both RNA and DNA, leading to inhibition of protein synthesis and DNA damage. researchgate.net

Advanced Computational Approaches for Mechanism Prediction (e.g., Molecular Docking, Dynamics, Target Prediction)

Advanced computational methods are increasingly used to predict and rationalize the molecular mechanisms of drug candidates like this compound. nih.govbiorxiv.org These in silico techniques provide insights into drug-target interactions at an atomic level. asiapharmaceutics.info

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. europeanreview.org For this compound, docking studies could model how its triphosphate form fits into the active site of various viral polymerases or how the parent compound binds to SAH hydrolase or adenosine kinase. mdpi.com Such studies help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a view of the dynamic nature of the drug-target interaction. nih.govebsco.com An MD simulation could be used to assess the stability of a docked this compound-enzyme complex, revealing how the components interact and move in a simulated physiological environment. mdpi.comvolkamerlab.org

Target Prediction: Ligand-based and structure-based computational methods can screen the chemical structure of this compound against large databases of biological targets to predict potential on-target and off-target interactions. nih.govfrontiersin.org These approaches use similarity principles, assuming that structurally similar molecules may interact with similar proteins, helping to identify novel targets or explain observed biological activities. biorxiv.org

| Computational Method | Application to this compound | Potential Insights |

|---|---|---|

| Molecular Docking | Predicting the binding pose of this compound or its metabolites within the active site of target enzymes (e.g., viral polymerase, SAH hydrolase). europeanreview.orgmdpi.com | Identification of key amino acid residues involved in binding; rationalization of inhibitory activity. asiapharmaceutics.info |

| Molecular Dynamics (MD) Simulation | Simulating the behavior of the this compound-enzyme complex over time. nih.gov | Assessment of binding stability; understanding conformational changes upon binding; calculating binding free energies. ebsco.comvolkamerlab.org |

| Target Prediction Algorithms | Screening this compound against a database of known protein structures and activities. biorxiv.orgfrontiersin.org | Identification of potential new molecular targets; prediction of off-target effects; hypothesis generation for further experimental validation. nih.gov |

Preclinical Pharmacological Evaluation and Efficacy

In Vivo Antiviral Efficacy Models in Animal Systems

Xylotubercidin has demonstrated significant antiviral activity in various animal models, primarily focusing on herpes simplex virus type 2 (HSV-2) infections.

This compound exhibited potent and selective activity against herpes simplex virus type 2 (HSV-2) in in vitro studies. This efficacy was subsequently confirmed in diverse HSV-2 animal model infections nih.govresearchgate.net. Specifically, in hairless mice inoculated intracutaneously with HSV-2, this compound effectively suppressed the development of herpetic skin lesions, as well as associated paralysis and mortality nih.govresearchgate.net. This suppression was observed when the compound was applied topically at concentrations of 0.25, 0.5, or 1% in dimethyl sulfoxide (B87167), or when administered systemically (intraperitoneally) nih.govresearchgate.net.

Comparative studies against acyclovir (B1169) in these murine models highlighted this compound's potential. While acyclovir was effective only when applied topically at higher concentrations (5% or 10% in dimethyl sulfoxide), this compound demonstrated efficacy at lower topical concentrations nih.govresearchgate.net. Furthermore, in mice infected intraperitoneally with HSV-2, systemic administration of this compound led to a significant reduction in mortality rates. In contrast, acyclovir, even at substantially higher doses, offered no protection under the same experimental conditions nih.govresearchgate.net. Beyond HSV-2, this compound also showed potent in vitro activity against herpes simplex virus type 1 (HSV-1), with an EC50 of 0.75 µM, and against HSV-2 with an EC50 of 0.26 µM nih.gov.

Table 1: Comparative Efficacy of this compound and Acyclovir in Murine HSV-2 Infection Models

| Treatment Modality | Compound | Effective Topical Concentration (in DMSO) | Systemic Mortality Reduction (Intraperitoneal) |

| Topical | This compound | 0.25%, 0.5%, or 1% | Not applicable |

| Topical | Acyclovir | 5% or 10% | Not applicable |

| Systemic | This compound | Not applicable | Significant (10-50 mg/kg/day) nih.govresearchgate.net |

| Systemic | Acyclovir | Not applicable | No protection (up to 250 mg/kg/day) nih.govresearchgate.net |

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Pharmacokinetics (PK) describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME) mdpi.comresearchgate.netwuxiapptec.com. Pharmacodynamics (PD) describes what a drug does to the body, focusing on its effects and mechanisms of action researchgate.netwuxiapptec.com.

While the importance of ADME investigations in drug development is well-established for understanding how a compound moves through and is processed by the body mdpi.comresearchgate.netnih.govnih.gov, detailed, specific research findings pertaining to the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species are not extensively reported in the available literature. General principles of pharmacokinetics, including ADME, are crucial for characterizing drug disposition researchgate.netwuxiapptec.com.

Toxicological Profiles and Safety Pharmacology Investigations

Preclinical toxicological evaluations are essential to establish the safety profile of new compounds wuxiapptec.comnih.goveuropa.eu. For this compound, research has indicated that its therapeutic window is relatively narrow nih.gov. Toxicity to treated animals became apparent at higher doses of this compound nih.gov. While general safety pharmacology studies aim to identify undesirable pharmacodynamic effects on physiological functions wuxiapptec.comeurofinsdiscovery.com, specific, detailed findings from such investigations for this compound beyond the observed dose-dependent toxicity in efficacy studies are not widely documented in the provided sources.

Structure Activity Relationship Sar and Analogue Design

Systematic Chemical Modifications of the Pyrrolo[2,3-d]pyrimidine Ring System

The pyrrolo[2,3-d]pyrimidine ring system, a privileged scaffold in drug discovery often serving as an isosteric replacement for purines, is a primary target for chemical modifications aimed at optimizing biological activity nih.gov. Researchers have explored various substitutions and structural changes across different positions of this bicyclic core.

For instance, the introduction of halogen substituents, such as chlorine and fluorine, at the 2-position of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives (compounds 5a–m) has been shown to influence their cytotoxic effects against cancer cell lines sdsc.edu. Specifically, compounds 5e, 5h, 5k, and 5l demonstrated promising cytotoxic effects with IC50 values ranging from 29 to 59 µM against various cancer cell lines uni.lunih.gov. Compound 5k, in particular, exhibited potent inhibitory activity against multiple kinases, including EGFR, Her2, VEGFR2, and CDK2, with IC50 values between 40 and 204 nM nih.gov.

Modifications at other positions, such as C4, C5, and C6, have also been investigated. For example, in the context of CSF1R inhibitors, combining fragments of known inhibitors like Pexidartinib with the pyrrolo[2,3-d]pyrimidine nucleus has led to the synthesis of new compounds. One such analogue, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (compound 12b), emerged as a potent CSF1R inhibitor with low-nanomolar enzymatic activity.

The influence of linkers between heterocycle scaffolds in bis- and mono-pyrrolo[2,3-d]pyrimidine derivatives has also been studied. For instance, a 4-pyrrolidine analogue (7a) with a 1,4-bis(oxymethylene)phenyl linker demonstrated a growth-inhibitory effect on HeLa cells with an IC50 of 6.4 µM. Similarly, a 4-piperidine analogue (6b) showed strong activity on CFPAC-1 cells with an IC50 of 17.4 µM. The 4-chloropyrrolo[2,3-d]pyrimidine monomer (5f) with a 4,4′-bis(oxymethylene)biphenyl linker exhibited pronounced cytostatic activity on HeLa (IC50 = 0.98 µM) and CFPAC-1 (IC50 = 0.79 µM) cells.

Further studies on pyrrolo[2,3-d]pyrimidine derivatives as EGFR inhibitors have highlighted the importance of specific substitutions. For example, compound 12i, a pyrrolo[2,3-d]pyrimidine derivative, selectively inhibits T790M activating mutant EGFRs with an IC50 of 0.21 nM, demonstrating a 104-fold increased potency compared to wild-type EGFR (IC50 = 22 nM). The presence of halogen atoms in 2,4-disubstituted pyrrolo[2,3-d]pyrimidines, such as compound 46 (IC50 = 3.76 nM), has also been shown to contribute to potent EGFR inhibition.

Another notable example is compound 9u, a pyrrolo[2,3-d]pyrimidine derivative, which exhibited nanomolar FLT3 inhibitory activities and subnanomolar inhibitory activities against MV4-11 and Molm-13 cancer cells. This compound also showed excellent inhibitory activities against quizartinib-resistant FLT3-ITD-D835V and FLT3-ITD-F691L cells, along with over 40-fold selectivity toward FLT3 relative to c-Kit kinase.

The following table summarizes some key examples of pyrrolo[2,3-d]pyrimidine ring system modifications and their reported activities:

| Compound Identifier | Modification/Description | Target/Cell Line | IC50 Value | Reference |

| 5e, 5h, 5k, 5l | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | Various cancer cell lines (cytotoxicity) | 29-59 µM | uni.lunih.gov |

| 5k | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM | nih.gov |

| 7a | 4-pyrrolidine analogue with 1,4-bis(oxymethylene)phenyl linker | HeLa cells (growth inhibition) | 6.4 µM | |

| 6b | 4-piperidine analogue | CFPAC-1 cells (activity) | 17.4 µM | |

| 5f | 4-chloropyrrolo[2,3-d]pyrimidine monomer with 4,4′-bis(oxymethylene)biphenyl linker | HeLa cells (cytostatic activity) | 0.98 µM | |

| 5f | 4-chloropyrrolo[2,3-d]pyrimidine monomer with 4,4′-bis(oxymethylene)biphenyl linker | CFPAC-1 cells (cytostatic activity) | 0.79 µM | |

| 12i | Pyrrolo[2,3-d]pyrimidine derivative | EGFR T790M mutant | 0.21 nM | |

| 12i | Pyrrolo[2,3-d]pyrimidine derivative | Wild-type EGFR | 22 nM | |

| 9u | Pyrrolo[2,3-d]pyrimidine derivative | FLT3 | Nanomolar | |

| 9u | Pyrrolo[2,3-d]pyrimidine derivative | MV4-11, Molm-13 cells | Subnanomolar | |

| 46 | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine (with halogen) | EGFR | 3.76 nM |

Stereochemical and Substituent Effects on the Xylosyl Moiety

The sugar moiety attached to the pyrrolo[2,3-d]pyrimidine base plays a crucial role in the biological activity of nucleoside analogues like Xylotubercidin. Specifically, the stereochemistry of the sugar and the presence or absence of hydroxyl groups significantly impact their interactions with biological targets.

This compound, characterized by its xylosyl sugar, has been highlighted for its distinct biological profile compared to other sugar-modified analogues. Among a series of newly synthesized derivatives of pyrrolo[2,3-d]pyrimidine nucleosides, the xylosyl analog of tubercidin (B1682034) (this compound) demonstrated the greatest potency and selectivity against herpes simplex virus type 2 (HSV-2) in vitro. This suggests that the specific stereochemical arrangement of the hydroxyl groups in the xylose sugar is advantageous for its antiviral efficacy.

Furthermore, comparative studies have shown that the xylo-tubercidin analogue retained potent antiherpes 1 and 2 activity while exhibiting decreased cytotoxicity when compared to its 2'-deoxy, 3'-deoxy, and arabino analogues. This observation underscores the importance of the xylo-configuration in maintaining antiviral potency while improving the therapeutic index by reducing cellular toxicity. The distinct spatial orientation of the hydroxyl groups on the xylosyl sugar, as opposed to ribose, arabinose, or deoxyribose, is key to these favorable stereochemical effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool in drug discovery, enabling the prediction of biological activities based on molecular structures. For this compound analogues, QSAR provides a systematic approach to understand and predict how structural changes correlate with variations in biological responses.

Development of Predictive Models for Biological Activity

QSAR models are developed by establishing statistically significant relationships between the chemical structural features of a compound (captured as molecular descriptors) and its pharmacological activities. These models are built using a set of ligands with known biological activities, referred to as a training set. Molecular descriptors, which can be two-dimensional (2D) or three-dimensional (3D), quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics of the molecules.

Common statistical methods employed in QSAR model development include multiple linear regression (MLR) and partial least squares (PLS) regression. More advanced machine learning classifiers, such as partial least squares discriminant analysis (PLSDA), random forests (RF), adaptive boosting (AdaBoost), k-nearest neighbors (kNN), and deep neural networks (DNN), are also utilized to calibrate QSAR models nih.gov.

A crucial aspect of QSAR model development is their predictive power, which refers to their ability to accurately forecast the target property of compounds not included in the initial model development. To ensure robustness and reliability, datasets are typically divided into training and test sets for model development and subsequent validation. QSAR models are particularly effective when applied to compounds structurally related to those in the training set, allowing for high predictive power within a defined chemical space.

In Silico Screening and Library Design

QSAR models play a pivotal role in in silico screening and the rational design of chemical libraries, significantly accelerating the drug discovery process. By correlating molecular features with biological activities, QSAR models can efficiently identify promising compounds from vast chemical libraries, thereby reducing the need for extensive synthesis and experimental testing.

These predictive models are instrumental in virtual screening campaigns, allowing researchers to explore novel bioactive scaffolds and guide multi-parameter optimization processes. For instance, QSAR models can be integrated with advanced computational techniques like reinforcement learning for de novo design, where new molecules with desirable properties are generated from scratch. This approach facilitates the decoration of core scaffolds with various chemical fragments to produce focused molecular libraries.

Design and Synthesis of Advanced this compound Analogues with Optimized Profiles

The insights gained from SAR and QSAR studies are directly applied to the design and synthesis of advanced this compound analogues with optimized profiles. The primary goal is to enhance desired biological activities, such as increased potency and improved selectivity, while potentially improving other properties like metabolic stability.

This compound itself stands as an early example of an analogue with an optimized profile, demonstrating potent antiherpes activity coupled with decreased cytotoxicity compared to its parent nucleoside, tubercidin. This highlights the potential for improving therapeutic properties through targeted structural modifications.

Modern analogue design strategies often involve systematic chemical modifications guided by the detailed SAR information. For instance, in the development of pyrrolo[2,3-d]pyrimidine derivatives as CSF1R inhibitors, researchers have successfully merged structural elements from existing potent inhibitors, like Pexidartinib, with the pyrrolo[2,3-d]pyrimidine nucleus. This molecular hybridization approach allows for the creation of compounds with improved inhibitory activity and favorable properties.

Similarly, the design of pyrrolo[2,3-d]pyrimidine derivatives to block mutant EGFR activity exemplifies the optimization of selectivity. Compound 12i, for example, was designed to selectively inhibit specific EGFR mutations, showing significantly enhanced efficacy and selectivity over wild-type EGFR. This targeted approach is crucial for developing therapies with reduced off-target effects.

Another instance of optimized analogue design is compound 9u, a pyrrolo[2,3-d]pyrimidine derivative developed as a FLT3 inhibitor. This analogue was designed to achieve nanomolar potency and exhibit excellent inhibitory activity against resistant FLT3 variants, while maintaining high selectivity over related kinases. Such advanced analogues are the result of iterative design-synthesis-test cycles, where computational predictions from QSAR models guide the synthesis of compounds with improved therapeutic potential. The synthesis of these advanced analogues often involves complex organic chemistry reactions to precisely introduce desired functionalities and stereochemical features.

Production and Process Optimization Research

Fermentation and Bioproduction Strategies for Xylotubercidin Precursors (e.g., Tubercidin (B1682034) from Streptomyces)

This compound is structurally related to tubercidin, a naturally occurring antibiotic. The biosynthetic pathway of tubercidin, produced by actinomycete bacteria such as Streptomyces tubercidicus and Streptomyces violaceoniger, serves as a critical foundation for producing the necessary precursors. semanticscholar.orgnih.govresearchgate.net The core of this strategy involves leveraging microbial fermentation to generate the 7-deazapurine nucleoside scaffold, which can then be chemically modified to yield this compound.

Beyond genetic strategies, optimizing the fermentation environment is crucial. This is a systematic process where variables such as media composition, pH, temperature, and aeration are meticulously adjusted to favor high-yield production. frontiersin.org Studies on various Streptomyces species demonstrate that the choice of carbon and nitrogen sources significantly impacts metabolite production. frontiersin.orgjapsonline.com For instance, glycerol (B35011) and peptone have been identified as suitable carbon and nitrogen sources for antibiotic production in Streptomyces rimosus. frontiersin.org Optimization is often achieved using statistical methods like response surface methodology to identify the ideal combination of factors. nih.gov

| Parameter | Objective | Typical Research Strategies | Example Finding |

|---|---|---|---|

| Strain Selection & Improvement | Select or engineer a high-yield strain. | - Screening of natural isolates.

| Reconstitution of the tubercidin pathway in a heterologous host can confirm gene function and provide a clean production chassis. nih.gov |

| Medium Composition | Provide optimal nutrients for growth and production. | - Testing various carbon (e.g., glucose, glycerol) and nitrogen (e.g., yeast extract, peptone, sodium nitrate) sources. frontiersin.orgjapsonline.com | For Streptomyces sp. KN37, millet and yeast extract were key factors influencing antifungal activity. nih.gov |

| Culture Conditions (pH) | Maintain optimal pH for enzymatic activity and cell viability. | - Testing different initial pH values.

| Optimal initial pH for antifungal production by Streptomyces sp. KN37 was found to be 6.5-8.0. nih.gov |

| Culture Conditions (Temperature) | Ensure optimal enzyme function and microbial growth. | - Cultivation at various temperatures (e.g., 25-37°C).

| Maximum iturin A and surfactin (B1297464) production by Bacillus subtilis occurred at 25°C and 37°C, respectively. researchgate.net |

| Aeration & Agitation | Provide sufficient dissolved oxygen for aerobic metabolism. | - Varying shaker speed (rpm) in flask cultures.

| For Streptomyces tuirus, an agitation speed of 150 rpm yielded the best antibacterial activity. japsonline.com |

Chemical Process Optimization for this compound Synthesis

The chemical synthesis of this compound from its precursor involves several steps, each requiring careful optimization to maximize yield, ensure stereochemical purity, and facilitate purification. longdom.org Research in this area focuses on improving reaction conditions, exploring novel catalysts, and streamlining the synthetic route. rsc.org While specific scalable syntheses for this compound are not widely published, the principles can be inferred from research on related 7-deazapurine nucleoside analogs. mdpi.comnih.gov

A likely synthetic pathway involves the glycosylation of a protected 7-deazapurine base with a protected xylose derivative, or the chemical modification of the ribose moiety of tubercidin to its xylo-configuration. Key optimization areas include:

Protecting Group Strategy: The hydroxyl and amino groups on the sugar and base moieties must be protected during synthesis. The choice of protecting groups is critical; they must be stable under reaction conditions but easily removable without affecting the final structure. Optimization involves selecting groups that minimize side reactions and simplify deprotection steps.

Coupling Reactions: The formation of the N-glycosidic bond is a crucial step. Research focuses on optimizing coupling agents, catalysts (e.g., palladium catalysts for cross-coupling reactions to modify the base), and reaction conditions (temperature, solvent, time) to improve yield and stereoselectivity. mdpi.com

Purification: Chromatographic methods are often required to purify intermediates and the final product. Process optimization aims to develop crystallization-based or other non-chromatographic purification methods where possible, as these are more amenable to large-scale production. longdom.org

Chemo-enzymatic synthesis represents a powerful optimization strategy, combining the selectivity of enzymes with the versatility of chemical reactions. ubc.canih.gov For instance, an enzyme could be used for a specific stereoselective transformation, such as the hydroxylation of a precursor, which would be challenging to achieve with high selectivity through traditional chemistry. nih.gov

Scalability and Good Manufacturing Practice (GMP) Considerations in Production Research

Scaling up the production of a compound like this compound from laboratory grams to industrial kilograms introduces significant challenges that must be addressed during process research. nih.gov The ultimate goal is to develop a process that is not only scalable but also compliant with current Good Manufacturing Practice (cGMP) guidelines, which are essential for producing materials for clinical trials and commercialization. gmpbio.orgglycosyn.comnih.gov

Key considerations in scalability and GMP research include:

Process Robustness: The process must be reproducible and consistently yield a product of the required quality. Research focuses on identifying critical process parameters (CPPs) and establishing proven acceptable ranges (PARs) to ensure batch-to-batch consistency.

Safety and Environmental Impact: Reagents and solvents that are acceptable on a lab scale may be too hazardous or environmentally harmful for large-scale production. Research involves replacing toxic reagents with safer alternatives and minimizing waste streams. longdom.org

Equipment and Facility Fit: The process must be transferable to standard industrial equipment. This involves avoiding extreme temperatures or pressures and ensuring that materials of construction are compatible with reagents. For potent or sensitizing compounds, production may require dedicated and segregated facilities to prevent cross-contamination, a significant factor in cost and logistics. nih.gov

Quality Control and Documentation: Under cGMP, every step of the manufacturing process must be documented and controlled. gmpbio.org This includes raw material testing, in-process controls (IPCs), and final product release testing. Analytical methods used for quality control must be validated to ensure they are accurate, precise, and reliable. Comprehensive batch records are maintained to provide a complete history of the production of each batch. glycosyn.com

For a molecule like this compound, which combines a bioproduction step for the precursor and a chemical synthesis for the final product, GMP considerations must be applied to both stages. The fermentation process must be controlled to prevent microbial contamination and ensure consistent precursor quality, while the chemical synthesis must be conducted in a controlled environment to ensure purity and safety. probiogen.de

Emerging Research Areas and Future Directions

Investigation of Xylotubercidin in Combination Therapy Regimens

The efficacy of therapeutic agents can often be enhanced through combination regimens that exploit synergistic interactions. nih.govnih.gov Combining drugs can lead to a greater therapeutic effect at lower doses, potentially reducing dose-related toxicity and overcoming drug resistance. nih.gov While specific studies on this compound in combination therapies are not yet prevalent in the literature, the principle of synergy is a key area of modern pharmacology.

Future research could explore the synergistic potential of this compound with other therapeutic agents. In oncology, combining oncolytic viruses with targeted drugs has been shown to boost anti-tumor immune responses. oncology-central.com Similarly, in virology, combining host-targeting antivirals with direct-acting antivirals can synergistically suppress viral replication. abifina.org.br For a compound like this compound, with both antiviral and potential anti-cancer properties, combination studies are a logical next step. For instance, its antiviral activity could be paired with another antiviral agent that has a different mechanism of action to increase efficacy and reduce the likelihood of viral resistance. In cancer, it could be combined with established chemotherapeutic agents or targeted therapies to enhance cancer cell killing. The goal of such investigations would be to identify combinations that produce a synergistic effect, where the combined outcome is significantly greater than the sum of the individual effects of each drug.

Development of Advanced Drug Delivery Systems for this compound

The therapeutic potential of many promising compounds is often limited by poor physicochemical properties, such as low aqueous solubility, which can hinder bioavailability. nih.gov Advanced drug delivery systems (DDS) offer a strategy to overcome these limitations. ualberta.canih.gov For a molecule like this compound, the development of novel formulations could be critical for enhancing its clinical utility.

Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, are widely used to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility and stability. nih.govmdpi.com This approach could improve the formulation of this compound for various routes of administration. Other promising platforms include hydrogel-based systems and various types of nanoparticles. ualberta.camdpi.com These systems can be engineered for controlled or targeted drug release, which can improve the therapeutic index of a drug by maintaining its concentration within the desired therapeutic window and reducing off-target effects. nih.gov For instance, encapsulating this compound in a nanoparticle-based system could facilitate its delivery to specific tissues or cell types, such as tumors or virus-infected cells, thereby increasing its efficacy while minimizing systemic exposure.

Table 1: Potential Applications of Advanced Drug Delivery Systems for this compound

| Delivery System | Potential Advantage for this compound | Mechanism |

|---|---|---|

| Cyclodextrins | Enhanced aqueous solubility and stability | Formation of inclusion complexes where the this compound molecule is encapsulated within the cyclodextrin (B1172386) cavity. nih.govmdpi.com |

| Liposomes | Targeted delivery and reduced systemic toxicity | Encapsulation within lipid bilayers, allowing for targeted delivery to specific cells or tissues. |

| Nanoparticles (e.g., polymeric, silica) | Controlled release, improved bioavailability, and targeted delivery | Encapsulation or conjugation to a nanoparticle matrix, which can be functionalized for targeting. nih.govualberta.ca |

| Hydrogels | Sustained local delivery | Entrapment within a cross-linked polymer network for slow, sustained release at the site of administration. mdpi.com |

Potential for this compound and Analogues in Anti-Cancer Research

The pyrrolo[2,3-d]pyrimidine scaffold, which forms the core of this compound, is recognized as a versatile structure in the design of anti-cancer agents, particularly as inhibitors of various protein kinases. ekb.eg Pyrimidine nucleoside analogues are an established class of anti-cancer drugs that act as antimetabolites, interfering with nucleic acid synthesis and other cellular processes to induce cytotoxicity in cancer cells. nih.gov

The anti-cancer potential of this compound and its analogues warrants further investigation. Research into novel pyrrolopyrimidine derivatives has demonstrated their ability to target key signaling pathways involved in cancer progression. For example, certain derivatives have shown potent activity against breast cancer, chronic myeloid leukemia, and colorectal carcinoma cell lines by targeting kinases such as Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and cyclin-dependent kinase 4 (CDK4). bohrium.com The synthesis and evaluation of new analogues of this compound could lead to the discovery of compounds with improved potency and selectivity against specific cancer types. nih.govmdpi.com Structure-activity relationship (SAR) studies would be crucial in identifying the molecular features necessary for potent anti-cancer activity and for optimizing lead compounds.

Table 2: Examples of Anti-Cancer Activity in Pyrrolopyrimidine Derivatives

| Derivative Class | Target Cancer Cell Lines | Reported Molecular Target(s) | Reference |

|---|---|---|---|

| Amide-bearing Pyrrolo-pyrimidines | Breast (MCF-7), Chronic Myeloid Leukemia (SET-2), Colorectal (HCT-116) | JAK1, JAK2, CDK4 | bohrium.com |

| Tricyclic Pyrrolo[2,3-d]pyrimidines | General antitumor properties | Not specified | mdpi.com |

Exploration of this compound's Activity Against Emerging Viral Threats

This compound has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus type 2 (HSV-2). nih.govnih.gov In preclinical animal models, this compound was found to be highly effective in reducing mortality and suppressing the development of herpetic skin lesions in mice infected with HSV-2. nih.gov Notably, when administered systemically, this compound showed a significant protective effect where the standard antiviral drug acyclovir (B1169) did not. nih.govnih.gov

The emergence of new and re-emerging viral diseases necessitates the search for broad-spectrum antiviral agents. The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses and represents a prime target for antiviral drug development. nih.govyoutube.com Recent research has shown that an analogue of tubercidin (B1682034), 5-Iodotubercidin, exhibits potent inhibitory activity against the RdRp of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.net This finding is significant as it suggests that the broader class of tubercidin analogues, including this compound, may possess activity against a range of RNA viruses. nih.gov Further studies are warranted to explore the antiviral spectrum of this compound against other emerging viral threats, such as influenza viruses, flaviviruses, and other coronaviruses.

Table 3: Comparative Efficacy of this compound and Acyclovir against HSV-2 in Mice

| Treatment | Route of Administration | Outcome in Intraperitoneally Infected Mice | Reference |

|---|---|---|---|

| This compound | Intraperitoneal (10-50 mg/kg/day) | Significant reduction in mortality rate | nih.gov |

| Acyclovir | Intraperitoneal (up to 250 mg/kg/day) | No protection offered | nih.gov |

Translational Research Pathways and Clinical Development Considerations

The transition of a promising compound like this compound from preclinical research to clinical application involves a structured translational pathway. This process begins with comprehensive preclinical studies to establish a compound's pharmacological activity and safety profile. For a drug candidate, this includes in-depth mechanism of action studies, in vivo efficacy testing in relevant animal models, and formal toxicology and safety pharmacology studies under Good Laboratory Practice (GLP) conditions.

Should this compound demonstrate a favorable profile in these preclinical evaluations, the next step would be the submission of an Investigational New Drug (IND) application to regulatory authorities like the U.S. Food and Drug Administration (FDA). This application would detail all preclinical findings, manufacturing information, and a plan for clinical investigation.

The clinical development path would typically commence with Phase I trials in a small group of healthy volunteers or patients to assess safety, tolerability, and pharmacokinetics. Subsequent Phase II trials would evaluate the drug's efficacy in a larger group of patients with the target disease (e.g., a specific viral infection or cancer type) and further establish its safety. If the results are positive, large-scale Phase III trials would be conducted to confirm efficacy, monitor side effects, and compare it to standard treatments. Successful outcomes in Phase III trials are a prerequisite for seeking marketing approval. Throughout this process, considerations for patient selection, biomarker development, and optimal trial design would be paramount to successfully translating the preclinical promise of this compound into a clinically approved therapy.

Q & A

Basic: What experimental approaches are used to determine Xylotubercidin’s antiviral mechanism of action against herpesviruses?

Answer: Researchers typically employ in vitro viral replication inhibition assays using HSV-1/HSV-2-infected cell lines (e.g., Vero cells) to measure EC50 values. Comparative studies with structurally related nucleosides (e.g., acyclovir) are conducted to evaluate competitive inhibition of viral DNA polymerase. Mechanistic validation includes enzymatic assays to quantify polymerase activity in the presence of this compound-triphosphate metabolites .

Basic: How is this compound’s therapeutic index assessed in preclinical models?

Answer: The therapeutic index (TI) is calculated as the ratio of cytotoxic concentration (CC50) to antiviral EC50 in cell-based assays. For in vivo evaluation, murine models of HSV infection are used to monitor survival rates, viral load reduction (via qPCR), and dose-dependent toxicity (e.g., weight loss, hematological parameters). Narrow TI values (e.g., <10) highlight the need for precise dosing regimens .

Advanced: What strategies can address the contradiction between this compound’s in vitro potency and in vivo toxicity?

Answer: Methodological approaches include:

- Pharmacokinetic profiling to identify toxic metabolites or tissue accumulation patterns.

- Prodrug design to improve bioavailability and reduce off-target effects.

- Combination therapy studies with synergistic antivirals (e.g., valacyclovir) to lower effective doses.

- Toxicogenomic analysis to map pathways associated with observed toxicity .

Advanced: How can researchers optimize this compound’s structure to enhance selectivity for viral polymerases?

Answer: Strategies involve:

- Molecular docking simulations to analyze interactions between this compound and HSV polymerase active sites.

- Side-chain modifications (e.g., fluorination at C7) to improve binding affinity, as seen in HBV inhibition studies.

- Comparative crystallography with resistant polymerase mutants to identify critical binding residues.

- In vitro mutagenesis assays to assess resistance profiles and guide structural refinements .

Basic: What analytical methods ensure this compound’s purity and stability in experimental formulations?

Answer: Standard protocols include:

- HPLC-UV/MS for purity assessment (≥95% threshold).

- Forced degradation studies under acidic, basic, oxidative, and thermal stress to identify instability hotspots.

- NMR spectroscopy to confirm structural integrity post-synthesis.

- Long-term stability testing in buffer systems mimicking physiological conditions .

Advanced: How should researchers design studies to resolve conflicting data on this compound’s efficacy across different HSV strains?

Answer: A systematic approach involves:

- Phenotypic screening against a panel of clinical HSV isolates (including acyclovir-resistant strains).

- Genotypic analysis of viral polymerase mutations correlated with reduced susceptibility.

- Dose-response matrix experiments to quantify cross-resistance patterns.

- Meta-analysis of existing datasets to identify strain-specific confounding variables (e.g., host cell type) .

Basic: What in vivo models are appropriate for evaluating this compound’s anti-HSV activity?

Answer: Murine models (e.g., cutaneous or systemic HSV infection in BALB/c mice) are standard. Key endpoints include:

- Viral titer measurement in target tissues (skin, ganglia) via plaque assay.

- Survival curves and symptom severity scoring.

- Pharmacodynamic analysis to correlate drug exposure (AUC) with efficacy .

Advanced: How can computational modeling improve the prediction of this compound’s off-target effects?

Answer: Integrate toxicogenomic databases (e.g., Comparative Toxicogenomics Database) with:

- Machine learning models trained on nucleoside toxicity profiles.

- Pathway enrichment analysis to predict interactions with host enzymes (e.g., kinases).

- Molecular dynamics simulations to assess non-polymerase binding events. Experimental validation via CRISPR-Cas9 knockout models is critical .

Basic: What controls are essential in cytotoxicity assays for this compound?

Answer: Include:

- Uninfected cell controls to distinguish antiviral effects from general cytotoxicity.

- Reference compounds (e.g., acyclovir) to benchmark selectivity indices.

- Dose-ranging studies (0.1–100 µM) to capture threshold toxicity.

- Proliferation assays (e.g., MTT) over 72 hours to detect delayed cytotoxicity .

Advanced: What methodologies address the challenge of this compound’s narrow therapeutic window in translational research?

Answer: Advanced frameworks include:

- Pharmacometric modeling to optimize dosing schedules and minimize Cmax-driven toxicity.

- Tissue-specific drug delivery systems (e.g., liposomal formulations) to enhance localized efficacy.

- Biomarker-driven trials using HSV viral load reduction as a surrogate endpoint for efficacy.

- Adaptive clinical trial designs to dynamically adjust dosages based on real-time safety data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.